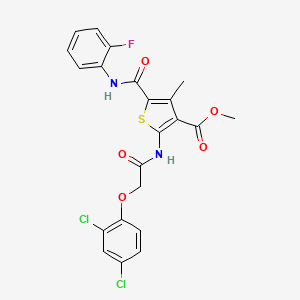
Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2-fluorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2-fluorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structural features of this compound make it a subject of interest for researchers and scientists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2-fluorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of various functional groups through substitution and coupling reactions. Common reagents used in these reactions include halogenated phenols, amines, and carboxylic acid derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction parameters, purification techniques, and quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2-fluorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and coupling reagents (e.g., palladium catalysts). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2-fluorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals, materials, and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2-fluorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting into DNA strands and affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2-fluorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate include other thiophene derivatives with various functional groups. Examples include:
- Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate
- Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2-bromophenyl)carbamoyl)-4-methylthiophene-3-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may impart unique chemical and biological properties. These properties can be leveraged for specific applications in research and industry.
Biological Activity
Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-((2-fluorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound that exhibits notable biological activities due to its unique molecular structure. This article explores its biological activity, potential applications, and relevant research findings.
Chemical Structure and Properties
The compound features multiple functional groups, including:
- Acetamido group
- Dichlorophenoxy moiety
- Thiophene core
The molecular formula is C18H18Cl2N2O3S, indicating the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. The thiophene ring is particularly significant as it contributes to the compound's electronic properties and potential reactivity.
Biological Activity Overview
Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities. Although specific data on this compound is limited, potential biological activities include:
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.
- Anticancer Potential : Some derivatives of thiophene are known for their cytotoxic effects against cancer cell lines.
- Herbicidal Properties : The presence of the dichlorophenoxy group suggests possible applications in herbicide formulations due to structural similarities with known agrochemicals .
Research Findings and Case Studies
- Genotoxicity Studies :
-
Comparative Analysis with Similar Compounds :
The complexity of this compound may enhance its utility in pharmaceutical and agricultural applications compared to simpler analogs.
Compound Name Structural Features Biological Activity Unique Aspects Methyl 2-acetamido-4,5-dimethylthiophene-3-carboxylate Thiophene core with acetamido Antimicrobial Simpler structure Dichlorophenol Dichlorophenoxy group Antimicrobial Commonly used in disinfectants 5-Amino-2-thiophenecarboxylic acid Thiophene core with amino group Anticancer potential Different functionalization - Pharmacodynamics and Pharmacokinetics :
Properties
Molecular Formula |
C22H17Cl2FN2O5S |
|---|---|
Molecular Weight |
511.3 g/mol |
IUPAC Name |
methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H17Cl2FN2O5S/c1-11-18(22(30)31-2)21(27-17(28)10-32-16-8-7-12(23)9-13(16)24)33-19(11)20(29)26-15-6-4-3-5-14(15)25/h3-9H,10H2,1-2H3,(H,26,29)(H,27,28) |
InChI Key |
HLKYMQTTXSERDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















